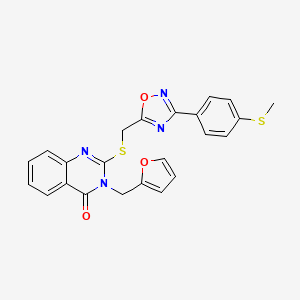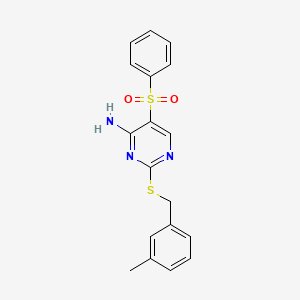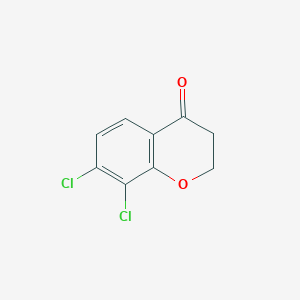
7,8-ジクロロ-3,4-ジヒドロ-2H-1-ベンゾピラン-4-オン
説明
The compound “7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one” belongs to the class of organic compounds known as benzopyrans . Benzopyrans are characterized by a structure that contains a benzene ring fused to a pyran ring .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 3,4-Dihydro-1H-2-benzopyran-1-one, consists of a benzene ring fused to a pyran ring . The exact structure of “7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one” would likely be similar, with two chlorine atoms attached at the 7 and 8 positions of the benzopyran ring system.作用機序
7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one inhibits VKOR by binding to its active site and preventing the reduction of vitamin K epoxide to vitamin K hydroquinone. As a result, the synthesis of vitamin K-dependent clotting factors is inhibited, leading to anticoagulant effects. 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one has a long half-life, which makes it an effective anticoagulant agent.
Biochemical and Physiological Effects:
7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one has various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and antioxidant effects. It has been shown to reduce the risk of thrombosis and stroke in animal models. Additionally, 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one in lab experiments is its well-established mechanism of action. It is a potent inhibitor of VKOR and has been extensively studied in various animal models. Additionally, 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one has a long half-life, which makes it an effective anticoagulant agent. However, one of the limitations of using 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one is its potential for off-target effects. It has been shown to inhibit other enzymes, such as NAD(P)H:quinone oxidoreductase (NQO1) and xanthine oxidase (XO), which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one in scientific research. One potential application is in the treatment of cancer. 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one has been shown to sensitize cancer cells to radiation therapy. Another potential application is in the treatment of neurodegenerative diseases. 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. Finally, 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one may have applications in the field of regenerative medicine. It has been shown to enhance the differentiation of stem cells into endothelial cells, which may have implications for the treatment of cardiovascular diseases.
科学的研究の応用
抗酸化活性
がん治療における補助療法
構造生物学と結晶学
環境および毒性学的研究
要約すると、7,8-ジクロロ-3,4-ジヒドロ-2H-1-ベンゾピラン-4-オンは、抗酸化研究、がん治療、構造生物学など、科学研究において多面的な役割を果たしています。 その多様な用途は、さまざまな分野の科学者を魅了し続けています . 詳細な情報が必要な場合、またはご質問がある場合は、お気軽にお問い合わせください。
特性
IUPAC Name |
7,8-dichloro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZFACTKZZVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27407-09-6 | |
| Record name | 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

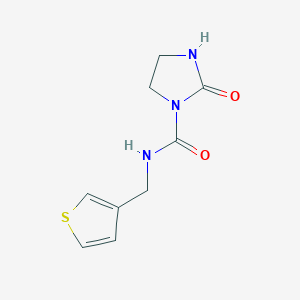
![3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2384603.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)
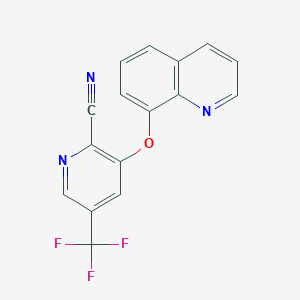
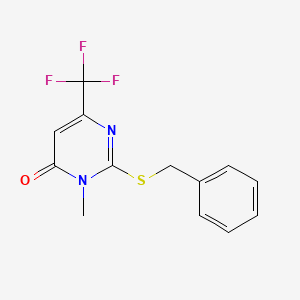
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)
![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)
![2-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2384612.png)
![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)
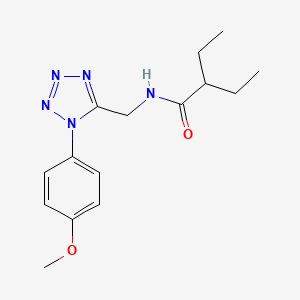
![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)

